AP20187

Description

Overview of CID Mechanisms and Their Significance in Molecular and Cellular Biology

The fundamental principle of CID involves a small molecule ligand, often referred to as a "dimerizer," that possesses the ability to bind simultaneously to two identical or different protein domains. These protein domains are typically fused to proteins of interest. In the absence of the dimerizer, the fusion proteins remain separate. Upon addition of the dimerizer, the small molecule acts as a molecular bridge, bringing the two fusion proteins into close proximity, thereby inducing their dimerization or oligomerization. wikipedia.orgwashington.edufrontiersin.org This induced proximity can then trigger downstream biological events, such as signal transduction, protein translocation, enzyme activation, or transcriptional regulation, depending on the function of the fused proteins. wikipedia.orgbiosynth.comtakarabio.comnih.gov

The significance of CID in molecular and cellular biology lies in its capacity to provide exquisite control over cellular events. Unlike genetic manipulations that result in constitutive changes, CID allows for inducible control, enabling researchers to study the immediate consequences of protein interactions. This is particularly useful for investigating dynamic processes, dissecting signaling pathways, and understanding how the precise timing and location of protein interactions influence cellular outcomes. takarabio.comnih.govjh.eduupenn.edu

Historical Context and Evolution of FKBP-Based Dimerization Systems

The concept of chemically induced dimerization initiated by a small molecule was first introduced in a landmark study in 1993. washington.edupnas.org This pioneering work, by Schreiber, Crabtree, and colleagues, demonstrated that a synthetic molecule could mimic natural systems that use proximity as an activation switch. washington.edu They showed that a bivalent derivative of the immunosuppressive drug FK506, known as FK1012, could reversibly dimerize its protein target, the FK506 Binding Protein (FKBP). washington.edupnas.org

The FKBP family of proteins, particularly FKBP12, are low molecular weight immunophilins that bind with high affinity to immunosuppressive ligands like FK506 (Tacrolimus) and Rapamycin. nih.govthermofisher.comabcam.compnas.org These natural ligands form complexes with FKBP12 and then interact with other cellular proteins, such as calcineurin (in the case of FK506) or the FKBP-rapamycin-binding (FRB) domain of mTOR (in the case of Rapamycin), to exert their biological effects. frontiersin.orgpnas.orgthermofisher.comfishersci.cascispace.com

Building upon the understanding of these natural protein-ligand interactions, researchers engineered CID systems using FKBP domains. Early systems utilized FK1012 to induce homodimerization of proteins fused to FKBP. wikipedia.orgwashington.edupnas.org The evolution of these systems led to the development of synthetic bivalent ligands with improved properties, including enhanced specificity and reduced interaction with endogenous proteins. A key development was the introduction of mutations in the FKBP domain, such as the F36V mutation (often referred to as DmrB), which created a binding pocket specifically recognized by modified ligands like AP20187, minimizing interference from endogenous wild-type FKBP. nih.govpnas.orgtocris.comresearchgate.net

Role of Small Molecule Ligands in Regulating Protein Proximity and Function

Small molecule ligands are the central components that mediate dimerization in CID systems. These molecules are designed to have high affinity and specificity for the engineered protein domains. By controlling the presence and concentration of the small molecule ligand, researchers can precisely regulate the formation of protein dimers or oligomers.

This compound is a prominent example of a synthetic bivalent ligand widely used in FKBP-based CID systems. biosynth.comnih.govtocris.comwikipedia.orgtakarabio.com It is a chemically engineered molecule designed to induce the homodimerization of proteins fused to the modified FKBP domain, FKBP12F36V (DmrB). nih.govtocris.comwikipedia.org this compound achieves this by simultaneously binding to two FKBP12F36V domains, effectively crosslinking the fused proteins. nih.govwikipedia.org This induced proximity can then activate or modulate the function of the target proteins. For instance, fusing FKBP12F36V to signaling domains or enzymes allows their dimerization by this compound, leading to the initiation of downstream signaling cascades or enzymatic activity. biosynth.comtocris.comtakarabio.comapexbt.com

The use of specific small molecule ligands like this compound allows for:

Inducible Control: Dimerization occurs only when the ligand is present.

Reversibility: In some systems or with specific ligand modifications, the dimerization can be reversed by removing the ligand or adding a competing molecule. pnas.orgnih.gov

Dose-Dependent Control: The extent of dimerization and subsequent protein activation can often be modulated by varying the concentration of the ligand. apexbt.com

Cell Permeability: Many CID ligands, including this compound, are cell-permeable, allowing for the manipulation of intracellular proteins in live cells and in vivo. biosynth.comtocris.comtakarabio.com

Advantages of Inducible Dimerization Systems for Spatiotemporal Control of Biological Processes

Inducible dimerization systems offer significant advantages for achieving spatiotemporal control over biological processes, which is crucial for understanding the dynamic nature of cellular events. nih.govjh.eduupenn.edu

Key advantages include:

Temporal Control: The rapid diffusion of small molecule ligands like this compound allows for the quick induction of protein dimerization upon addition to the cellular environment. takarabio.com This enables researchers to trigger events at a specific time point and observe the immediate downstream consequences.

Spatial Control: While small molecule ligands generally diffuse throughout the cell, strategies involving localized delivery or photoactivatable ligands can provide some degree of spatial control over dimerization. nih.govupenn.edunih.gov

Specificity: By using engineered protein domains and highly specific ligands like this compound, off-target effects are minimized compared to methods that might broadly affect cellular processes. takarabio.com The specificity of this compound for the FKBP12F36V mutant over wild-type FKBP is a key feature. nih.govtocris.com

Modularity: CID systems are modular, allowing researchers to fuse the dimerization domains to a wide variety of proteins of interest to study diverse biological functions. takarabio.com

Minimal Perturbation: Compared to genetic knockout or overexpression, inducible dimerization provides a more subtle perturbation, allowing the study of protein function in a context closer to physiological conditions.

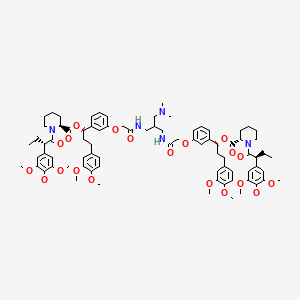

Structure

2D Structure

Propriétés

IUPAC Name |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[2-[[2-[[[2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]methyl]-3-(dimethylamino)propyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H107N5O20/c1-15-61(57-43-71(98-9)77(102-13)72(44-57)99-10)79(90)86-37-19-17-27-63(86)81(92)106-65(33-29-52-31-35-67(94-5)69(39-52)96-7)55-23-21-25-59(41-55)104-50-75(88)83-47-54(49-85(3)4)48-84-76(89)51-105-60-26-22-24-56(42-60)66(34-30-53-32-36-68(95-6)70(40-53)97-8)107-82(93)64-28-18-20-38-87(64)80(91)62(16-2)58-45-73(100-11)78(103-14)74(46-58)101-12/h21-26,31-32,35-36,39-46,54,61-66H,15-20,27-30,33-34,37-38,47-51H2,1-14H3,(H,83,88)(H,84,89)/t61-,62-,63-,64-,65+,66+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBGUMKAXUXKGI-BPNHAYRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCC(CNC(=O)COC5=CC=CC(=C5)C(CCC6=CC(=C(C=C6)OC)OC)OC(=O)C7CCCCN7C(=O)C(CC)C8=CC(=C(C(=C8)OC)OC)OC)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCC(CNC(=O)COC5=CC=CC(=C5)[C@@H](CCC6=CC(=C(C=C6)OC)OC)OC(=O)[C@@H]7CCCCN7C(=O)[C@@H](CC)C8=CC(=C(C(=C8)OC)OC)OC)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H107N5O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101098203 | |

| Record name | 2,2′-[[2-[(Dimethylamino)methyl]-1,3-propanediyl]bis[imino(2-oxo-2,1-ethanediyl)oxy-3,1-phenylene[(1R)-3-(3,4-dimethoxyphenyl)propylidene]]] bis[1-[(2S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl]-2-piperidinecarboxylate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101098203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1482.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195514-80-8 | |

| Record name | 2,2′-[[2-[(Dimethylamino)methyl]-1,3-propanediyl]bis[imino(2-oxo-2,1-ethanediyl)oxy-3,1-phenylene[(1R)-3-(3,4-dimethoxyphenyl)propylidene]]] bis[1-[(2S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl]-2-piperidinecarboxylate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195514-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AP 20187 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195514808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2′-[[2-[(Dimethylamino)methyl]-1,3-propanediyl]bis[imino(2-oxo-2,1-ethanediyl)oxy-3,1-phenylene[(1R)-3-(3,4-dimethoxyphenyl)propylidene]]] bis[1-[(2S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl]-2-piperidinecarboxylate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101098203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Ap20187 Mediated Protein Dimerization

Structural Basis of AP20187 Interaction with FKBP Domains

This compound's ability to induce dimerization stems from its specific molecular structure and its interaction with the binding pocket of FKBP domains.

Specificity for FKBPF36V Mutant Over Wild-Type FKBP

A key aspect of this compound's utility is its high specificity for a mutated form of FKBP12, specifically the FKBPF36V mutant, over the wild-type FKBP. nih.govresearchgate.nettocris.comfishersci.com This enhanced specificity is achieved through structure-based design and protein mutagenesis. researchgate.net The FKBPF36V mutant contains a modified ligand binding site that includes a sizable, hydrophobic "specificity pocket" due to the phenylalanine-to-valine substitution at position 36. researchgate.net this compound and related synthetic ligands are designed to possess substituents that sterically prevent binding to the smaller binding pocket of wild-type FKBP, while fitting into the enlarged pocket of FKBPF36V. researchgate.net This design ensures that this compound primarily interacts with the engineered FKBPF36V fusion proteins, minimizing unwanted interactions with endogenous wild-type FKBP within the cell. researchgate.net The affinity of this compound for FKBPF36V can be significantly higher than for wild-type FKBP, with reported specificities exceeding 1000-fold. researchgate.net

Here is a table illustrating the differential binding affinity:

| FKBP Variant | Affinity for this compound | Specificity (vs. Wild-Type) | Source |

| Wild-Type FKBP | 2.9 µM | 1x | researchgate.net |

| FKBPF36V | 1.8 nM | >1000x | researchgate.net |

Bivalent Nature of this compound and Its Role in Homodimerization

This compound is a chemically engineered bivalent ligand. nih.gov This means it has two binding sites for the FKBP domain. researchgate.net The molecule is designed as a "dumbbell-shaped" compound that can connect two FKBP dimer domains. researchgate.net By simultaneously binding to two FKBP domains, this compound effectively brings the two fused proteins together, inducing their homodimerization. nih.gov This bivalent interaction is the fundamental principle underlying this compound's ability to mediate the formation of homodimers of target proteins fused to FKBPF36V. nih.govpnas.org

Kinetics and Thermodynamics of this compound-Induced Dimerization

The process of this compound-induced dimerization involves both kinetic and thermodynamic considerations. Upon addition to cells expressing FKBP-fused proteins, this compound rapidly permeates the cell membrane due to its cell-permeable nature. researchgate.netebi.ac.ukadooq.com The binding of this compound to the FKBP domains initiates the dimerization process.

While specific kinetic and thermodynamic parameters for this compound's interaction with FKBPF36V and the subsequent dimerization of fusion proteins can vary depending on the specific protein context and cellular environment, the general principles of chemically induced proximity apply. nih.govwashington.edu Chemically induced dimerization minimizes the translational and rotational entropy cost associated with bringing two separate molecules together for interaction. nih.gov By increasing the "effective molarity" of the fused proteins at the site of dimerization, the ligand promotes the formation of the dimeric complex. nih.govwashington.edu The kinetics of ternary complex assembly (FKBP-AP20187-FKBP) are dependent on factors such as the rate of diffusion of the ligand and the binding kinetics of the FKBP-ligand interaction. nih.gov

Research findings suggest that the formation of dimers can be rapid upon addition of this compound. For example, studies have shown detectable effects on organelle distribution within minutes of inducing dimerization with this compound. nih.gov The efficiency of dimerization can reach significant levels, with reports of up to 70% dimer formation observed in some systems. nih.govresearchgate.net

Molecular Determinants of Dimerization Efficiency and Stability

The efficiency and stability of this compound-induced dimerization are influenced by several molecular determinants:

FKBP Domain Design: The use of the FKBPF36V mutant is crucial for high-affinity and specific binding of this compound, which directly impacts dimerization efficiency. researchgate.net

Linker Region: The sequence and flexibility of the linker region connecting the FKBP domain to the protein of interest can influence the ability of the FKBP domains to orient correctly for this compound binding and subsequent dimerization. Flexible linkers have been shown to improve this compound-dependent homodimeric interaction in some fusion constructs. researchgate.net

Protein of Interest: The nature of the fused protein itself can affect dimerization. Factors such as the size, folding, and cellular localization of the protein of interest can influence the accessibility and presentation of the FKBP domain for dimerization.

Stoichiometry: The molar ratio of the FKBP-fused protein and the this compound ligand is critical for efficient dimerization. Studies have demonstrated that the interaction is stoichiometric. nih.gov Fusion constructs with two FKBP domains can lead to more efficient dimerization compared to those with a single FKBP domain. nih.govresearchgate.net

Design and Engineering of FKBP Fusion Proteins for this compound Responsiveness

Engineering proteins to be responsive to this compound involves creating fusion proteins that typically consist of the protein of interest genetically linked to one or more copies of the FKBPF36V domain. nih.govexplorea.cznih.gov

Key considerations in the design and engineering process include:

Choice of FKBP Variant: Utilizing the FKBPF36V mutant is essential for leveraging the high specificity and affinity of this compound. nih.govresearchgate.nettocris.comfishersci.com

Number of FKBP Domains: Fusion proteins can be designed with one or two FKBP domains. nih.govresearchgate.net While a single FKBP domain can be sufficient for dimerization, incorporating two FKBP domains in tandem can enhance dimerization efficiency and lead to a greater proportion of dimeric or multimeric complexes. nih.govresearchgate.net

Position of the FKBP Domain: The FKBP domain can be fused to the N-terminus, C-terminus, or an internal site of the protein of interest. researchgate.netresearchgate.netmolbiolcell.org The optimal position may depend on the specific protein and the desired functional outcome of dimerization. Linker sequences are often included between the protein of interest and the FKBP domain to provide flexibility and minimize interference with the function of either component. researchgate.net

Expression System: The choice of expression system (e.g., mammalian cells, yeast) and the expression levels of the fusion protein are important factors to consider for successful this compound-induced dimerization. nih.govpnas.org

Engineered FKBP fusion proteins responsive to this compound have been widely used to study the effects of controlled protein dimerization on various cellular processes, including receptor activation, signal transduction pathway initiation, and protein localization. pnas.orgmolbiolcell.orgtakarabio.comarvojournals.orgresearchgate.netnih.govtakara.co.krnih.gov

Applications of Ap20187 in Regulating Cellular Processes and Signal Transduction

Modulation of Cell Proliferation and Differentiation

AP20187-based systems have been instrumental in elucidating the mechanisms that govern cell proliferation and differentiation. By enabling the inducible activation of growth factor receptor signaling and the control of cell cycle progression, this chemical dimerizer provides a powerful means to study and manipulate these fundamental cellular processes.

A key application of this compound lies in its ability to artificially activate growth factor receptor signaling pathways. This is achieved by creating chimeric receptors that fuse the intracellular signaling domains of receptors like Fibroblast Growth Factor Receptor 1 (FGFR1), Tropomyosin receptor kinase A (TrkA), and the Rearranged during transfection (RET) proto-oncogene with a modified FK506-binding protein (FKBP) domain. The addition of this compound then induces the dimerization of these chimeric proteins, mimicking the natural ligand-induced activation of the receptor.

Studies have demonstrated that this compound-induced dimerization of an engineered FGFR1 (iFGFR1) leads to its tyrosine phosphorylation and the subsequent activation of downstream signaling molecules such as Mitogen-Activated Protein Kinase (MAPK) and Akt. nih.govnih.govrupress.org This activation has been shown to drive cellular proliferation and morphological changes, such as lateral budding in the mammary ductal epithelium. nih.govnih.gov Similarly, a chimeric TrkA receptor (ItrkA) can be activated by this compound, resulting in the phosphorylation of Erk1/2 and Akt, and promoting neurite outgrowth and differentiation in PC12 cells and primary neurons. nih.gov The dose-dependent nature of this activation allows for fine-tuning of the biological response. nih.gov In the context of the RET receptor, a pharmacologically activated chimeric version (Fv2Ret) has been developed, which upon this compound administration, undergoes homodimerization and triggers intracellular signaling. arvojournals.orgnih.govarvojournals.org

| Growth Factor Receptor | Chimeric Construct | Effect of this compound-Induced Dimerization | Downstream Signaling Pathways Activated |

|---|---|---|---|

| FGFR1 | iFGFR1 | Increased proliferation, lateral budding | MAPK, Akt |

| TrkA | ItrkA | Neurite outgrowth, differentiation | Erk1/2, Akt |

| RET | Fv2Ret | Activation of intracellular signaling | Shc phosphorylation |

The ability of this compound to induce growth factor signaling has direct implications for the control of the cell cycle. For instance, this compound-induced activation of iFGFR1 signaling can regulate proliferation. rupress.org While direct studies on this compound's role in modulating specific cell cycle checkpoints are less common, the activation of pathways like MAPK and Akt, which are known regulators of the cell cycle, suggests such a role.

Conversely, this compound can also be used to eliminate senescent cells, which are characterized by a state of irreversible cell cycle arrest. nih.govresearchgate.netnih.govmdpi.com In a transgenic mouse model, a caspase-8-based suicide gene was placed under the control of the p16Ink4a promoter, a marker of senescence. nih.gov Administration of this compound selectively induced apoptosis in these p16-positive senescent cells, demonstrating a method to control the population of non-proliferating senescent cells. researchgate.netnih.gov This approach has been shown to delay age-related phenotypes. nih.gov

Induction of Apoptosis and Cell Ablation Strategies

This compound is a cornerstone of chemically induced dimerization (CID) systems designed to trigger apoptosis, the process of programmed cell death. These systems offer a high degree of control for the selective elimination of specific cell populations in research and therapeutic contexts.

The central executioners of apoptosis are a family of proteases called caspases. This compound-based systems have been engineered to control the activation of initiator caspases, such as Caspase-8 and Caspase-9. By fusing a modified FKBP domain to the catalytic domain of these caspases, the addition of this compound forces their dimerization and subsequent activation, initiating the apoptotic cascade. nih.govembopress.orgnih.gov

For instance, an inducible Caspase-8 (iCasp8) system, when activated by this compound, leads to the cleavage of downstream effector caspases like Caspase-3 and ultimately, cell death. nih.govnih.gov Similarly, an inducible Caspase-9 (iCasp9) system has been developed where this compound triggers the dimerization and activation of a chimeric Caspase-9 protein. nih.govnih.govresearchgate.netbiorxiv.org This system has demonstrated high efficiency in inducing apoptosis in a dose-dependent manner. acs.org The activation of these caspase pathways is rapid and can be initiated with nanomolar concentrations of this compound. nih.govacs.org

| Caspase | Engineered System | Mechanism of this compound Action | Outcome |

|---|---|---|---|

| Caspase-8 | FKBP-Caspase-8 fusion | Induces dimerization and autoprocessing | Initiation of extrinsic apoptotic pathway |

| Caspase-9 | iCasp9 (FKBP-Caspase-9 fusion) | Induces dimerization and activation | Initiation of intrinsic apoptotic pathway |

The precision of this compound-inducible apoptosis has been harnessed to eliminate specific cell populations in vivo. In the "Macrophage Fas-induced apoptosis" (MAFIA) transgenic mouse model, a chimeric protein containing the cytoplasmic domain of Fas and an FKBP domain is expressed under the control of the c-fms promoter, which is active in macrophages. nih.gov Administration of this compound leads to the dimerization of this fusion protein and induces apoptosis specifically in macrophages. nih.govnih.gov This strategy has been used to study the role of macrophages in various physiological and pathological processes, including tumor growth and inflammation. nih.govresearchgate.net

As mentioned previously, this targeted ablation strategy has also been successfully applied to eliminate senescent cells. By driving the expression of an inducible Caspase-8 under the control of the senescence-associated p16Ink4a promoter, researchers have been able to selectively remove senescent cells from aged tissues upon this compound treatment. nih.govresearchgate.net This approach has been shown to ameliorate age-related pathologies. nih.gov While direct targeting of tumor-associated endothelial cells using an this compound-based system is not as extensively documented, the principle of using cell-type-specific promoters to drive the expression of an inducible suicide gene is broadly applicable and holds potential for such applications.

Regulation of Intracellular Signaling Cascades

This compound-mediated dimerization of engineered proteins provides a powerful method to directly manipulate and study a wide array of intracellular signaling cascades. The ability to initiate a signaling pathway at a defined time allows for the detailed kinetic analysis of downstream events.

The activation of chimeric growth factor receptors like iFGFR1, ItrkA, and Fv2Ret by this compound leads to the recruitment and phosphorylation of various adaptor proteins and enzymes, thereby initiating downstream signaling. Key pathways that have been shown to be activated in this manner include the Ras-Raf-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)-Akt pathway. nih.govnih.gov For example, treatment of cells expressing iFGFR1 with this compound results in the phosphorylation of MAPK and Akt. nih.govrupress.org Similarly, this compound-induced activation of ItrkA leads to the phosphorylation of Erk1/2 and Akt, mimicking the effects of the natural ligand, Nerve Growth Factor (NGF). nih.gov The activation of these pathways is crucial for the observed biological outcomes, such as proliferation, differentiation, and survival. Furthermore, the inducible dimerization of caspase proteins by this compound directly activates the apoptotic signaling cascade, leading to the cleavage of specific cellular substrates and the orchestrated dismantling of the cell. nih.govnih.gov

Activation of MAPK and Akt Pathways

This compound has been utilized to investigate the activation of the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways. These pathways are central to the regulation of numerous cellular processes, including proliferation, differentiation, and apoptosis.

One notable application involves a fusion protein constructed from the catalytic domain of the Ste20-like kinase (SLK) and a modified FK506 binding protein (Fv). The addition of this compound to cells expressing this Fv-SLK fusion protein enhances its homodimerization. This chemically induced dimerization was shown to increase the kinase activity of SLK. The heightened SLK activity, in turn, led to the activation-specific phosphorylation of downstream pro-apoptotic kinases, including the c-Jun N-terminal kinase (JNK) and p38 kinase, which are key components of the MAPK signaling cascade. This demonstrates that dimerization of the SLK kinase domain is a crucial step in its activation and subsequent downstream signaling.

| Fusion Protein System | Cell Type | Effect of this compound | Downstream Pathway Activated |

|---|---|---|---|

| Fv-SLK (1-373) | COS-1 Cells | Induces homodimerization of the SLK kinase domain, increasing its catalytic activity. | MAPK pathway (specifically phosphorylation of JNK and p38 kinase). |

Control of Other Kinase Activities (e.g., PERK, ROR1, SLK)

The utility of this compound extends to the control of a variety of other kinases, allowing for precise manipulation of their activity to study their roles in cellular homeostasis and disease.

PERK (PKR-like ER kinase): this compound is used to control the activity of PERK, a key kinase in the unfolded protein response (UPR). In a chemical-genetic strategy, a modified PERK allele (Fv2E-PERK) was created that is sensitized to this compound. In oligodendrocytes expressing this construct, this compound treatment leads to the activation of PERK signaling in a dose-dependent manner. selleckchem.com This activation results in increased expression of PERK-responsive genes, such as CHOP (CAATT enhancer-binding protein homologous protein) and GADD34 (growth arrest and DNA damage 34). selleckchem.commedchemexpress.com This system provides a method for temporally manipulating PERK signaling to study its effects on cell function and pathology. selleckchem.com

SLK (Ste20-like kinase): As mentioned previously, this compound can be used to force the dimerization of the SLK kinase domain. This induced dimerization enhances its kinase activity, leading to increased downstream signaling through the MAPK pathway and a greater induction of apoptosis.

ROR1 (Receptor tyrosine kinase-like orphan receptor 1): ROR1 is a receptor tyrosine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation. nih.govmdpi.com It can be phosphorylated by other kinases, such as Lyn, which regulates its surface dynamics. frontiersin.org While this compound provides a versatile platform for controlling kinase activity through induced dimerization, its specific application to directly regulate ROR1 activity through an engineered FKBP-ROR1 fusion protein is not prominently documented in available research.

| Kinase | Engineered System | Cell/System | Effect of this compound |

|---|---|---|---|

| PERK | Fv2E-PERK | Oligodendrocytes; PLP/Fv2E-PERK mice | Activates PERK signaling, increasing expression of downstream genes (CHOP, GADD34). selleckchem.commedchemexpress.com |

| SLK | Fv-SLK (1-373) | COS-1 Cells | Induces homodimerization, enhancing kinase activity and pro-apoptotic function. |

| ROR1 | Not Applicable | Various (e.g., CLL cells) | No direct regulation by this compound is documented. ROR1 is a known kinase involved in cancer signaling. nih.gov |

Modulation of Insulin (B600854) Signaling Pathways

This compound has been instrumental in developing systems to pharmacologically regulate and study the insulin signaling pathway, which is crucial for glucose homeostasis. Researchers have engineered a recombinant chimeric insulin receptor (LFv2IRE) that can be homodimerized and consequently activated by this compound.

In cells transduced to express LFv2IRE, the administration of this compound rapidly induces receptor homodimerization and transphosphorylation. This activation mimics the natural action of insulin, leading to the phosphorylation of canonical substrates of the insulin receptor kinase, such as Insulin Receptor Substrate-1 (IRS-1). The this compound-dependent activation of the chimeric receptor results in insulin-like metabolic effects, including the induction of glycogen (B147801) synthase activity. This system serves as a valuable tool for dissecting the tissue-specific contributions of insulin signaling and exploring potential therapeutic strategies for insulin resistance.

Investigating Protein Localization and Dynamics

Beyond activating signaling pathways, this compound-induced dimerization is a powerful technique for manipulating the spatial organization of proteins within a cell, allowing for detailed studies of protein localization, trafficking, and dynamics.

Chemically Induced Protein Translocation

The principle of chemically induced dimerization can be harnessed to control the movement of proteins between different cellular compartments. While some systems have used related dimerizers like rapamycin to induce the translocation of proteins (such as CreER) from the membrane to the nucleus, the same concept is applicable with this compound. researchgate.net

By fusing a protein of interest to an FKBP(F36V) domain and co-expressing a separate FKBP(F36V) domain fused to a localization signal (e.g., a nuclear localization signal or a plasma membrane targeting sequence), the addition of this compound can bring the two fusion proteins together. This forces the protein of interest to translocate to the location dictated by the localization signal. This inducible system allows for precise temporal control over a protein's subcellular location, enabling researchers to study the functional consequences of its presence in specific compartments.

Study of Endocytosis and Membrane Protein Dynamics

This compound has been directly applied to study the process of endocytosis, particularly the role of protein oligomerization in the dynamics of endocytic machinery. nih.gov In budding yeast, a system was developed where an FKBP domain was fused to endocytic proteins of interest. nih.gov

By treating these engineered yeast cells with this compound, researchers can induce the homodimerization of the tagged endocytic proteins. nih.gov Using live-cell imaging, the effect of this forced oligomerization on the protein's localization and dynamics at sites of endocytosis can be quantified. nih.gov For example, this method can be used to measure changes in the fluorescence intensity and lifetime of protein "patches" at the cell cortex. nih.gov Comparing this compound-treated cells to vehicle-treated controls allows for the direct assessment of how dimerization affects the function and behavior of specific proteins during the formation of endocytic vesicles. nih.gov This approach has been crucial for understanding how the assembly of protein complexes regulates actin polymerization and other key events in clathrin-mediated endocytosis. nih.gov

Ap20187 in Gene Expression and Genetic Engineering

Regulatable Gene Expression Systems

AP20187 is instrumental in the design of systems that allow for the external regulation of gene expression. By linking the expression of a target gene to an this compound-dependent event, scientists can turn genes on or off in a controlled and tunable manner.

A key application of this compound is in the creation of inducible transcription factors. This strategy typically involves splitting a transcription factor into its constituent parts—a DNA-binding domain (DBD) and a transcriptional activation domain (AD)—and fusing each part to an FKBPF36V domain. In the absence of this compound, the two components remain separate and inactive. Upon administration of this compound, the DBD-FKBPF36V and AD-FKBPF36V fusion proteins are brought into close proximity, reconstituting a functional transcription factor that can then bind to its target promoter and initiate the transcription of a specific gene.

This method of chemically induced dimerization provides tight control over gene expression, with low background activity in the "off" state and robust activation in the "on" state. Researchers have utilized this principle to regulate the expression of various genes in mammalian cells, demonstrating the system's utility for studying gene function and developing advanced therapeutic strategies.

Synthetic biology aims to design and construct novel genetic circuits that can perform logical operations and execute specific functions within living cells. taconic.comyoutube.com this compound and the corresponding FKBPF36V dimerization system represent a critical component in the synthetic biologist's toolkit, acting as a reliable and orthogonal "input" signal to control the behavior of engineered gene circuits. taconic.comwikipedia.org

By integrating the this compound-inducible system, researchers can build sophisticated genetic circuits, such as toggle switches and oscillators. taconic.com For example, a simple circuit can be designed where this compound triggers the expression of a reporter gene or a therapeutic protein. wikipedia.org More complex arrangements can create feedback loops; for instance, this compound could activate a transcription factor that not only expresses a target gene but also a repressor that turns its own expression off, creating a pulse of gene activity. The ability to use a small molecule to control a specific protein-protein interaction allows for the modular and predictable construction of these circuits, advancing the potential for biofabrication and sophisticated cellular therapies. taconic.comwikipedia.org

Conditional Gene Knockout and Knock-in Models

While systems like CRISPR/Cas9 are used for the direct editing of the genome, this compound provides a sophisticated layer of temporal control over when these edits occur. nih.govyoutube.comnih.gov This is particularly valuable for creating conditional gene knockout or knock-in models, where a gene's function is studied by inactivating or modifying it at a specific time or in a specific tissue.

The primary method for this temporal control involves a "split-enzyme" approach, most notably with Cre recombinase, a cornerstone of the Cre-Lox system for conditional gene editing. nih.govnih.govcreative-biogene.complos.org In this "split-Cre" or "Dimerizable Cre (DiCre)" system, the Cre recombinase is divided into two inactive fragments. nih.govnih.govnih.gov Each fragment is then fused to a dimerization domain like FKBPF36V. nih.govnih.gov These fusion proteins are expressed in the target cells or animal model but remain non-functional.

When this compound (or a similar dimerizer like rapamycin) is administered, it induces the heterodimerization of the FKBPF36V-tagged Cre fragments, reconstituting the full, active enzyme. nih.govnih.gov The reassembled Cre recombinase can then recognize its target loxP sites in the genome and mediate the excision (knockout) or insertion (knock-in) of a specific gene segment. This strategy provides tight, inducible control over genome modification, overcoming the limitations of systems where Cre is expressed constitutively, which can lead to premature or lethal gene knockouts during development. nih.gov

| System | Components | Inducer | Mechanism | Application |

| Split-Cre (DiCre) | N-terminal Cre fragment fused to FKBP; C-terminal Cre fragment fused to FRB | Rapamycin or analogous dimerizer | Dimerizer induces association of the two Cre fragments, reconstituting enzyme activity. | Temporal control of Cre-Lox mediated gene knockout or knock-in. nih.govnih.gov |

Enhancing Gene Therapy Strategies

The ability to externally control the fate and function of therapeutic cells is a major goal in gene and cell therapy. This compound provides a powerful tool to achieve this pharmacological regulation, enhancing both the efficacy and safety of these next-generation treatments.

This compound enables what is often termed "remote control" over engineered cells after they have been administered to a patient. proquest.com This is achieved by incorporating this compound-responsive elements into the therapeutic cells to control vital functions like proliferation and survival.

One prominent strategy involves fusing the FKBPF36V domain to the intracellular signaling domain of a growth factor receptor. proquest.com In the absence of this compound, the engineered receptor is inactive. Upon administration of the dimerizer, the fusion proteins are brought together, mimicking the natural ligand-induced activation of the receptor and triggering downstream signaling pathways that lead to cell proliferation. proquest.comtakarabio.com This approach has been explored in preclinical models to control the expansion of various cell types, including red blood cells and platelets, offering a way to regulate the therapeutic cell dose in vivo directly. proquest.com

| Therapeutic Goal | Engineered Protein Construct | Effect of this compound | Potential Application |

| Controlled Cell Proliferation | Growth Factor Receptor Signaling Domain + FKBPF36V | Dimerization activates downstream proliferation signals. | Regulating the in vivo dose of therapeutic cells (e.g., hematopoietic stem cells). proquest.com |

| Metabolic Control | Chimeric Insulin (B600854) Receptor + FKBPF36V | Dimerization activates insulin-like signaling. | Insulin-like actions in diabetic models. |

A critical safety concern for cell-based therapies, such as CAR T-cell therapy, is the potential for adverse effects like uncontrolled cell proliferation or off-target toxicity. To address this, "suicide gene" systems have been developed to allow for the selective elimination of the therapeutic cells if needed. selleckchem.com

The most widely implemented CID-based suicide switch involves fusing the FKBPF36V domain to a modified human caspase-9, creating an inducible caspase-9 (iCasp9). selleckchem.com Caspase-9 is an initiator caspase in the apoptosis pathway. In its monomeric form, the iCasp9 fusion protein is inactive. However, the administration of this compound forces the dimerization of iCasp9, leading to its activation through auto-cleavage. medchemexpress.com This initiates the downstream caspase cascade, resulting in the rapid and efficient induction of apoptosis specifically in the engineered cells. medchemexpress.comselleckchem.com This system provides a highly effective safety switch to ablate the therapeutic cell population in the event of severe adverse reactions.

| Suicide Gene System | Engineered Protein | Inducer | Mechanism of Action |

| Inducible Caspase-9 (iCasp9) | FKBPF36V fused to human Caspase-9 | This compound or similar dimerizer | Dimerization induces auto-activation of Caspase-9, initiating apoptosis. medchemexpress.comselleckchem.com |

| Inducible Caspase-8 | FKBPF36V fused to human Caspase-8 | This compound | Dimerization activates Caspase-8, triggering apoptosis. selleckchem.com |

Controlled Expression of Therapeutic Proteins (e.g., Neurotrophins, Interleukins)

The synthetic, cell-permeable dimerizer this compound is a key component in chemically induced dimerization (CID) systems, offering precise temporal and spatial control over the expression and activity of therapeutic proteins. This technology is particularly valuable in gene and cell therapy, where unregulated, continuous expression of potent biomolecules like neurotrophins and interleukins could lead to adverse effects. The system typically involves fusing a protein of interest to a modified FKBP (FK506-Binding Protein) domain that can be dimerized by this compound, thereby activating a downstream signaling cascade or initiating transcription.

Neurotrophin Signaling Regulation

Neurotrophins are critical for neuronal survival, function, and axon growth, but their clinical application has been challenging due to difficulties in crossing the blood-brain barrier and dose-limiting side effects. Gene therapy offers a way to deliver these factors directly to the central nervous system, and CID systems using this compound provide a method to regulate their activity, mimicking the effects of the native proteins without requiring the proteins themselves.

One study developed an inducible TrkA receptor (ItrkA), the receptor for Nerve Growth Factor (NGF). The system was engineered by fusing the intracellular domain of TrkA to the this compound-binding FKBP domain. The addition of this compound induced dimerization of the fusion protein, effectively simulating the biological activity of NGF. nih.gov In PC12 cells transduced with this system, this compound treatment resulted in the phosphorylation of key signaling molecules Erk1/2 and Akt, comparable to levels achieved with direct NGF application. nih.gov This activation of neurotrophin receptor signaling translated into significant physiological effects, with this compound inducing a three- to four-fold increase in neurite growth in primary dorsal root ganglion neurons. nih.gov

| Treatment Group | Condition | Outcome | Reference |

|---|---|---|---|

| ItrkA-transduced DRG neurons | + this compound (125 nM) | Significant increase in mean neurite length (3-4 fold) | nih.gov |

| GFP-transduced DRG neurons | + this compound (125 nM) | No significant increase in neurite growth | nih.gov |

| ItrkA-transduced PC12 cells | Dose-response to this compound | Significant neurite outgrowth observed at concentrations as low as 1 picomolar | nih.gov |

In another application, this compound was used to control a system that inhibits protein synthesis to study the mechanisms of other neurotrophins, such as brain-derived neurotrophic factor (BDNF). jneurosci.org Researchers created a fusion protein of FKBP and the kinase domain of PKR. The addition of this compound dimerized and activated this fusion protein, leading to the phosphorylation of eIF2α and a subsequent block in protein synthesis. jneurosci.org Using this tool, it was demonstrated that the long-term effects of BDNF on promoting dendritic spine growth in hippocampal neurons require new protein synthesis. When FKBP-PKR expressing neurons were treated with this compound prior to BDNF stimulation, the expected BDNF-induced increase in spine density was prevented. jneurosci.org

| Cell Type | Treatment | Spine Density (spines/10 µm) | Filopodia Density (filopodia/10 µm) | Reference |

|---|---|---|---|---|

| Control Hippocampal Neurons | Untreated | 1.65 ± 0.05 | 0.72 ± 0.03 | jneurosci.org |

| Control Hippocampal Neurons | + BDNF (1 nM) | 2.86 ± 0.09 | 0.92 ± 0.05 | jneurosci.org |

| FKBP-PKR Expressing Neurons | + BDNF (1 nM) | No significant change from control | No significant change from control | jneurosci.org |

| FKBP-PKR Expressing Neurons | + this compound + BDNF (1 nM) | BDNF effect prevented | BDNF effect prevented | jneurosci.org |

Interleukin Expression and Activity

Interleukins are potent cytokines that play a central role in modulating the immune system and are used in cancer immunotherapy. However, systemic administration of recombinant interleukins, such as Interleukin-12 (IL-12), can lead to severe toxicity. nih.govnih.gov This has driven the development of gene therapy approaches that deliver the cytokine directly to the tumor microenvironment. To enhance safety, these strategies often incorporate inducible expression systems that allow for tight control over the level and duration of cytokine production. nih.gov

While studies specifically using this compound to control interleukin expression are not detailed, conceptually similar systems that rely on a small-molecule ligand to activate gene expression are in development and clinical trials. For instance, a conditional expression system for IL-12, the RheoSwitch Therapeutic System, uses a synthetic activator ligand to induce transcription of the IL-12 gene within dendritic cells delivered to a tumor. nih.gov Another approach involves a veledimex-regulatable IL-12 gene therapy, which has been tested in combination with immune checkpoint inhibitors for recurrent glioblastoma. northwestern.eduresearchgate.net These systems underscore a critical safety principle in immunotherapy: the ability to turn cytokine production on and off to manage toxicity. nih.gov The this compound-FKBP dimerization system represents a well-established and versatile platform that could be readily adapted for the controlled, localized expression of therapeutic interleukins like IL-2, IL-12, or IL-22 to harness their anti-tumor effects while minimizing systemic exposure and associated adverse events. nih.govnih.govbiorxiv.org

Ap20187 in in Vivo Research Models

Genetically Engineered Mouse Models Utilizing AP20187

Genetically engineered mouse models (GEMMs) are invaluable tools in biomedical research. The integration of this compound-based inducible systems into these models has provided a powerful method for dissecting the function of specific genes and cell types in vivo.

The Macrophage Fas-Induced Apoptosis (MaFIA) mouse model is a widely used transgenic system designed for the conditional depletion of macrophages. nih.gov In these mice, a fusion protein containing a drug-binding domain and the cytoplasmic domain of the Fas receptor is expressed under the control of a myeloid-specific promoter (c-fms). nih.gov

Systemic administration of this compound induces the dimerization of this fusion protein, which mimics the natural trimerization of the Fas receptor that occurs upon binding of the Fas ligand. nih.gov This event triggers the caspase-8 pathway, leading to the selective apoptosis of macrophages. nih.govmedchemexpress.com This model has been instrumental in elucidating the diverse roles of macrophages in various physiological and pathological processes, including tumor development and progression. nih.gov For instance, by depleting macrophages at different stages of tumor growth, researchers can investigate the contribution of these immune cells to metastasis. nih.gov Studies using the MaFIA model have shown that depleting macrophages can significantly reduce metastasis, suggesting that tumor-associated macrophages may facilitate the metastatic process. nih.govnih.gov

The model has also been employed to study the role of macrophages in other conditions, such as peritoneal adhesion formation, where macrophage depletion in the presence of an irritant was found to induce adhesions. nih.gov

Table 1: Effects of Macrophage Depletion Using this compound in MaFIA Mice

| Research Area | Experimental Approach | Key Finding | Reference |

| Spontaneous Metastasis | Subdermal injection of B16-F10 melanoma cells followed by this compound-induced macrophage depletion. | Macrophage-depleted mice showed significantly less metastasis to the lungs and kidneys compared to non-depleted controls. | nih.govnih.gov |

| Glioma Growth | Intracranial implantation of GL261 glioma cells and subsequent macrophage depletion with this compound. | Conditional depletion of macrophages reduced tumor growth, mitotic index, and microvascular density. | medchemexpress.com |

| Peritoneal Adhesions | Intraperitoneal injection of this compound to deplete macrophages. | Macrophage depletion, combined with a peritoneal irritant, resulted in the formation of peritoneal adhesions. | nih.gov |

This compound has been utilized to create inducible mouse models to study the molecular drivers of mammary gland tumorigenesis. One such model involves the expression of a conditionally active, fibroblast growth factor (FGF)-independent FGF receptor 1 (iFGFR1) under the control of the mouse mammary tumor virus (MMTV) promoter. nih.gov

In this system, the iFGFR1 contains domains that bind to this compound. Administration of the dimerizer to these transgenic mice leads to the dimerization and activation of the FGFR1 signaling pathway specifically in the mammary epithelium. nih.gov This approach allows for the precise temporal control of a known oncogenic pathway. Research using this model has demonstrated that acute activation of iFGFR1 signaling via this compound treatment results in increased proliferation, lateral budding of the mammary ducts, and the activation of downstream pathways like MAPK and Akt. nih.gov Sustained activation over several weeks leads to more advanced phenotypes, including alveolar hyperplasia and the development of invasive lesions characterized by a loss of cell polarity and increased vascular branching. nih.govnih.gov

Table 2: Phenotypes Observed in MMTV-iFGFR1 Transgenic Mice upon this compound Treatment

| Duration of this compound Treatment | Observed Phenotype in Mammary Gland | Cellular/Molecular Changes | Reference |

| 3 Days | Appearance of lateral buds along the ductal epithelium. | Initially consist of bilayered epithelial cells. | nih.govnih.gov |

| 2-4 Weeks | Invasive lesions, alveolar hyperplasia. | Multicell-layered lateral buds, decreased myoepithelium, increased vascular branching, loss of cell polarity. | nih.govnih.gov |

| 28 Days | Hyperproliferation. | 9.5% of mammary epithelial cells positive for BrdU incorporation, compared to 0.9% in untreated controls. | nih.gov |

The this compound system has been applied to investigate signaling pathways relevant to neuroprotection. In one line of research, a chimeric protein (Fv-PrP) was created by fusing a modified FKBP domain to the cellular prion protein (PrPC), which is known to have neuroprotective functions. The cell-permeable nature of this compound allows for the induced dimerization of this fusion protein inside the cell. nih.gov

Studies using this model in cell lines and primary hippocampal neurons demonstrated that this compound-induced dimerization of PrPC triggers pro-survival intracellular signaling cascades. nih.gov Specifically, the dimerization event leads to the phosphorylation of MAP kinases p44ERK1 and p42ERK2 and the production of reactive oxygen species (ROS), which are known signaling molecules. nih.gov Furthermore, this enforced dimerization was shown to increase the production and secretion of the neuroprotective PrPC fragment, PrPN1. nih.gov This suggests a two-step mechanism for the neuroprotective activity of PrPC: initial activation of signaling cascades at the plasma membrane, followed by an increase in the generation of neuroprotective fragments. nih.gov While not a direct model of retinal degeneration, this system provides a powerful tool to study the molecular mechanisms of neuroprotection that could be relevant to retinal diseases.

To dissect the tissue-specific roles of insulin (B600854) signaling in metabolic regulation, a chimeric, this compound-inducible insulin receptor (IR) was developed. This chimeric receptor, LFv2IRE, can be activated by this compound independently of insulin. nih.gov

Using adeno-associated viral (AAV) vectors, this chimeric receptor was expressed in the muscle and liver of nonobese diabetic (NOD) mice, an animal model for type 1 diabetes. nih.gov Systemic administration of this compound to these mice resulted in the time-dependent activation of the chimeric IR and the downstream insulin signaling pathway in both the liver and muscle. nih.gov This activation produced significant insulin-like metabolic effects. In the liver, this compound stimulation led to a significant increase in glycogen (B147801) content. In the muscle, it enhanced glucose uptake. nih.gov This model demonstrates the utility of the this compound system for the regulated and tissue-specific restoration of a key metabolic signaling pathway, allowing for a detailed investigation of insulin function in different target tissues. nih.gov

Table 3: Metabolic Effects of this compound-Mediated Chimeric Insulin Receptor Activation in Diabetic Mice

| Target Tissue | Molecular Effect of this compound | Physiological Outcome | Reference |

| Liver | Time-dependent tyrosine phosphorylation of LFv2IRE and activation of insulin signaling pathway. | Significant increase in hepatic glycogen content. | nih.gov |

| Muscle | Time-dependent tyrosine phosphorylation of LFv2IRE and activation of insulin signaling pathway. | Significant increase in muscular glucose uptake. | nih.gov |

Systemic Administration and In Vivo Efficacy of this compound

The in vivo efficacy of this compound is dependent on its systemic administration, which allows it to reach target tissues and induce the dimerization of the engineered fusion proteins. The compound has been successfully administered in mice through various routes, including intraperitoneal (i.p.) and intravenous (i.v.) injections. nih.gov

The efficacy of this compound has been robustly demonstrated in the MaFIA mouse model, where its administration leads to the systemic depletion of over 70% of macrophages in tissues such as the blood, spleen, lung, and thymus. medchemexpress.com This efficient, conditional ablation of a specific cell type allows for the study of its function in a time-controlled manner. medchemexpress.com Similarly, in models of glioma, systemic delivery of this compound effectively depleted CSF-1R-positive cells within the tumor microenvironment, leading to suppressed tumor growth. medchemexpress.com

In metabolic studies, systemic administration of this compound to diabetic mice expressing a chimeric insulin receptor in the liver and muscle was sufficient to activate the receptor and elicit downstream insulin-like effects, such as increased glycogen storage and glucose uptake. nih.gov This highlights the ability of this compound to function effectively in distinct metabolic tissues following systemic delivery.

Tissue-Specific and Cell-Type Specific Modulation In Vivo

A significant advantage of this compound-based systems is the potential for tissue-specific and cell-type-specific modulation of protein function. This specificity is typically achieved by driving the expression of the chimeric protein of interest using a promoter that is active only in the desired tissue or cell type.

The MaFIA mouse model is a prime example of cell-type specific modulation, where the c-fms promoter restricts the expression of the Fas-based suicide protein to cells of the myeloid lineage, primarily macrophages. nih.gov Therefore, this compound administration results in the targeted depletion of this cell population. nih.gov In the study of mammary gland tumorigenesis, the MMTV promoter was used to drive the expression of the inducible FGFR1 specifically in the mammary epithelium, allowing for tissue-specific activation of an oncogenic pathway. nih.gov

Further refinement of tissue specificity can be achieved by using viral vectors for gene delivery. For example, adeno-associated viral (AAV) vectors were used to deliver a chimeric insulin receptor to the liver and muscle of diabetic mice. nih.gov This approach bypasses the need to create a transgenic line for every desired tissue-specific application and allows for the targeted restoration of signaling in specific organs. The subsequent systemic administration of this compound then provides temporal control over the activation of the receptor in these pre-defined tissues. nih.gov

Advanced Research Methodologies and Techniques Employing Ap20187

Limitations and Future Directions in Ap20187 Research

Potential for Off-Target Effects and Non-Specific Interactions

A significant consideration for any small molecule intended for biological systems is its specificity. While AP20187 is designed to be selective for the F36V mutant of FKBP over its wild-type counterpart, the potential for off-target binding to other proteins in the proteome remains a key area for investigation. Non-specific interactions are a challenge in therapeutic antibody development and can be driven by factors such as electrostatic interactions, hydrogen bonding, or hydrophobic patches on a molecule's surface. nih.govbiorxiv.org Such unintended binding events could theoretically lead to unforeseen cellular effects, complicating data interpretation and potentially causing toxicity in a therapeutic context.

The likelihood of identifying an off-target event is a function of the screening method's breadth and the binding affinity considered relevant. nih.gov Currently, there is a lack of comprehensive studies in publicly available literature that systematically profile the proteome-wide interaction partners of this compound. Future research should involve rigorous screening assays to identify any potential off-target binding. Elucidating the specificity profile of this compound is a critical step to ensure that its biological effects are solely attributable to the dimerization of the intended target proteins, thereby validating its continued use in research and paving the way for any potential clinical applications.

Considerations for In Vivo Stability and Pharmacokinetics

The transition from in vitro experiments to in vivo animal models introduces complexities related to the molecule's stability, distribution, metabolism, and excretion—collectively known as pharmacokinetics. This compound has demonstrated activity in various in vivo models. caymanchem.com For instance, research involving a chimeric insulin (B600854) receptor in mice showed that this compound-dependent phosphorylation peaked 6 hours after administration and returned to baseline levels within 24 hours, providing initial insights into its duration of action. apexbt.com

However, detailed pharmacokinetic profiles of this compound are not extensively documented in the literature. Studies have been undertaken to characterize the compound and monitor its degradation to understand variability in experimental outcomes in animal models, highlighting the importance of its stability. byu.edu For this compound-based systems to advance toward clinical consideration, a thorough understanding of its metabolic fate, half-life, and tissue distribution is required. Future research must focus on comprehensive pharmacokinetic and pharmacodynamic studies to establish a clear profile of the compound's behavior in living organisms, which is essential for designing effective and predictable therapeutic regimens.

Development of Reversible Dimerization Systems (e.g., with Washout Ligands)

A primary limitation of many chemically induced dimerization (CID) systems, particularly those with high-affinity interactions, is the difficulty of reversing the dimerization event. nih.gov The high affinity can make it challenging to stop the induced biological process simply by withdrawing the dimerizing agent. nih.gov This persistence can be a significant drawback in applications where precise temporal control is paramount.

To address this, research has moved toward creating readily reversible systems. One innovative approach has been the development of "reverse dimerization" systems. nih.gov In this strategy, a mutant FKBP domain is engineered to form a dimer on its own, and this interaction is rapidly disrupted by the addition of a monomeric ligand. nih.gov This provides a switch to turn a biological process "off" rather than "on." Another strategy is the development of competing "washout ligands," which are designed to displace the dimerizer and dissociate the protein complex. wikipedia.org The continued development of such reversible systems, whether through protein engineering or competing ligands, represents a critical future direction. It will enhance the utility of CID technology by affording researchers and potentially clinicians the ability to terminate a signal with the same precision with which it was initiated.

Expanding the Scope of Dimerization Partners and Fusion Constructs

The versatility of the this compound system is defined by the range of protein domains that can be fused to the FKBPF36V tag. Research has already demonstrated a broad array of applications by fusing various functional domains that can be activated upon dimerization. A crucial component in the design of these fusion proteins is the linker, a short sequence of amino acids connecting the FKBP domain to the protein of interest. The properties of this linker—whether it is flexible, rigid, or designed to be cleaved in vivo—can significantly impact the function and stability of the resulting chimeric protein. researchgate.net

Future work will undoubtedly expand this molecular toolbox even further. The table below summarizes some of the protein domains that have been successfully controlled using this compound, showcasing the breadth of biological processes that can be manipulated.

| Dimerization Partner/Domain | Biological Process Controlled | Reference(s) |

| Caspases (e.g., Caspase-1, -8, -9) | Induction of Apoptosis (Programmed Cell Death) | caymanchem.com |

| Fas-associated death domain (FADD) | Apoptosis Signaling | |

| PERK (PKR-like endoplasmic reticulum kinase) | Unfolded Protein Response Signaling | selleckchem.com |

| Chimeric Insulin Receptor (LFv2IRE) | Insulin Signaling and Glucose Metabolism | ebi.ac.ukapexbt.com |

| c-Kit Intracellular Domain | Receptor Tyrosine Kinase Signaling, Cell Growth | researchgate.net |

Expanding the repertoire of fusion partners to include novel enzymes, transcription factors, and structural proteins will open new avenues for dissecting complex cellular pathways and designing sophisticated therapeutic interventions.

Therapeutic Potential and Clinical Translation of this compound-Based Systems

The ability to precisely control cellular processes has positioned this compound-based systems as promising candidates for therapeutic applications across various diseases. Preclinical studies in animal models have provided compelling proof-of-concept evidence for their potential. In oncology, the system has been used to induce apoptosis in cancer cells, leading to significant reductions in tumor volume in models of prostate and liver cancer. caymanchem.comacs.org Another promising area is in combating aging; by inducing the death of senescent (non-dividing) cells, this compound has been shown to increase the healthy lifespan in mice. caymanchem.com

Furthermore, these systems have been applied in models of metabolic disease, where this compound-mediated activation of a chimeric insulin receptor mimicked the effects of insulin, suggesting a potential therapy for diabetes. ebi.ac.ukapexbt.com In the context of cell-based therapies, such as stem cell transplantation, the technology offers a "safety switch" to control the behavior of transplanted cells and mitigate adverse effects like graft-versus-host disease. apexbt.com

| Therapeutic Area | Application | Model System | Reference(s) |

| Oncology | Induction of apoptosis in tumor cells | Murine prostate cancer; Human hepatocellular carcinoma xenograft | caymanchem.comacs.org |

| Aging | Clearance of senescent cells | Transgenic mice | caymanchem.com |

| Metabolic Disease | Activation of insulin signaling pathway | Diabetic mice | ebi.ac.ukapexbt.com |

| Gene & Cell Therapy | In vivo control of transplanted cells (Safety Switch) | Hematopoietic stem cell transplantation models | apexbt.com |

While these results are promising, the path to clinical translation is a significant undertaking. It will require extensive studies on long-term efficacy, safety, immunogenicity of the fusion proteins, and the development of reliable drug delivery systems.

Integration with Emerging Technologies in Synthetic Biology and Drug Discovery

Synthetic biology aims to design and construct new biological parts, devices, and systems for useful purposes. drugtargetreview.com this compound and other CID systems are fundamental tools in this field, acting as molecular actuators that allow engineered cells to perform specific actions in response to an external chemical signal. The integration of this compound-based switches into more complex, synthetic gene circuits is a major area of future development. squarespace.com

These engineered circuits can be designed to detect multiple disease biomarkers and, in response, trigger a therapeutic output, such as the controlled release of a drug or the induction of apoptosis in diseased cells. squarespace.com This creates the potential for "smart" cell-based therapies that can make decisions based on their environment. In drug discovery, synthetic biology can be used to create novel cell-based assays for screening new compounds. drugtargetreview.com this compound can be used to switch cells into a specific "disease state" by activating a particular signaling pathway, providing a more relevant context for testing the efficacy of drug candidates. The convergence of CID technology with advances in gene synthesis, viral vectors, and mathematical modeling will continue to drive innovation, enabling the rational design of sophisticated biological systems for both research and therapeutic applications. drugtargetreview.comnih.gov

Q & A

Basic: What experimental methods are recommended for characterizing AP20187's structural integrity and stability?

Answer:

this compound’s structural integrity can be characterized using hydrogen/carbon nuclear magnetic resonance (¹H/¹³C-NMR) to confirm its molecular configuration. Stability assessments should include electrospray mass spectrometry (ESMS) to monitor degradation under stressors like HCl, NaOH, heat, and UV light . For long-term storage, ESMS data indicate that this compound degrades spontaneously at -20°C, which aligns with observed variability in depletion experiments .

Key Methodological Steps:

- NMR Analysis : Compare spectra to reference standards to detect structural shifts (e.g., changes observed after one week of storage) .

- Degradation Monitoring : Use ESMS to quantify degradation products under controlled stress conditions .

- Storage Recommendations : Aliquot and store at -80°C in anhydrous DMSO to minimize hydrolysis .

Basic: How can researchers determine the optimal concentration of this compound for inducing dimerization in cell-based assays?

Answer:

A dose-response curve is critical. For example, in CRISPR screens using T24 cells, this compound concentrations between 5 pM and 100 nM were tested. Sub-lethal doses (e.g., 500 pM) are ideal for selecting genetic regulators without overwhelming cell death . In gene therapy models, 10 mg/kg (intraperitoneal injection) activated LFv2IRE phosphorylation in mice, peaking at 6 hours .

Methodological Protocol:

In Vitro : Treat cells (e.g., LNCaP) with 100 nM this compound to observe caspase-9 inhibition .

In Vivo : Use 0.5–5 mg/kg in PLP/Fv2E-PERK mice to assess neuroprotective effects via qPCR and histology .

Advanced: How should contradictory data on this compound’s stability be reconciled across studies?

Answer:

Discrepancies in stability studies (e.g., structural changes after one week vs. six months ) may arise from storage conditions or batch variability . To resolve this:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.